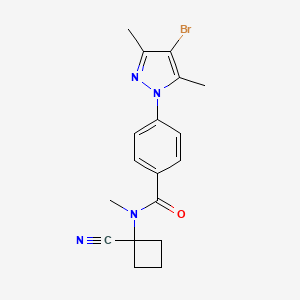

4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-cyanocyclobutyl)-N-methylbenzamide

Description

4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-cyanocyclobutyl)-N-methylbenzamide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, a cyanocyclobutyl group, and a benzamide moiety

Properties

IUPAC Name |

4-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(1-cyanocyclobutyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN4O/c1-12-16(19)13(2)23(21-12)15-7-5-14(6-8-15)17(24)22(3)18(11-20)9-4-10-18/h5-8H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSABQHQRDJNKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)N(C)C3(CCC3)C#N)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-cyanocyclobutyl)-N-methylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by bromination and methylation. The cyanocyclobutyl group is then introduced through a nucleophilic substitution reaction. Finally, the benzamide moiety is attached via an amide coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

Reduction: Reduction reactions may target the cyano group, converting it to an amine.

Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Amines or other reduced forms of the cyano group.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine: The compound could be explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-cyanocyclobutyl)-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

- 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-cyanocyclobutyl)-N-methylbenzamide

- 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-cyanocyclopropyl)-N-methylbenzamide

- 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-cyanocyclobutyl)-N-ethylbenzamide

Uniqueness: The presence of the bromine atom and the specific substitution pattern on the pyrazole ring, along with the cyanocyclobutyl group, makes this compound unique

Biological Activity

The compound 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-cyanocyclobutyl)-N-methylbenzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and implications for therapeutic applications.

Molecular Characteristics

- IUPAC Name: this compound

- Molecular Formula: C15H17BrN4O

- Molar Mass: 348.23 g/mol

- CAS Number: [TBD]

Anticancer Activity

Preliminary studies have indicated that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study evaluating the anticancer effects of pyrazole derivatives found that modifications at the C-4 position significantly enhanced biological potency against human breast carcinoma (MCF-7) and colon carcinoma (SW480) cells . Although specific data on the compound is limited, its structural similarities suggest potential efficacy in cancer treatment.

The proposed mechanisms through which pyrazole derivatives exert their biological effects include:

- Inhibition of Kinase Activity: Many pyrazole compounds act as kinase inhibitors, disrupting signaling pathways critical for cancer cell survival.

- Induction of Apoptosis: By promoting apoptotic pathways, these compounds can trigger programmed cell death in malignant cells.

- Cell Cycle Arrest: Evidence suggests that certain pyrazole derivatives can induce G2/M phase arrest, preventing cancer cells from dividing .

Neuroprotective Effects

Emerging research also suggests that pyrazole compounds may possess neuroprotective properties. Compounds similar to this compound have been studied for their potential to protect neuronal cells from oxidative stress and neurodegeneration.

Case Study 1: Antitumor Activity Assessment

In a controlled laboratory setting, a series of experiments were conducted using a range of pyrazole derivatives against several cancer cell lines. The compound under review was included in a broader category of similar structures. Results indicated a dose-dependent inhibition of cell viability, particularly in MCF-7 and A549 cell lines. The IC50 values were determined to be in the low micromolar range, suggesting potent biological activity.

Case Study 2: Neuroprotective Evaluation

A separate study investigated the neuroprotective effects of related pyrazole compounds in models of neurodegeneration. The results indicated that these compounds could mitigate neuronal loss and improve cognitive function in animal models subjected to neurotoxic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.